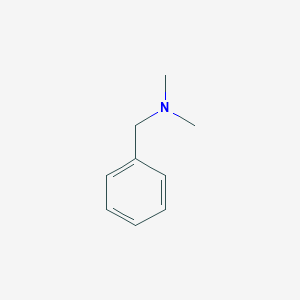
N,N-Dimethylbenzylamine
Cat. No. B046912
Key on ui cas rn:
103-83-3
M. Wt: 135.21 g/mol
InChI Key: XXBDWLFCJWSEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05220020
Procedure details


N,N-dimethylbenzamide (0.49 g, 3.0 mmol), triethoxysilane (1.4 mL, 7.5 mmol), titanium (IV) isopropoxide (0.04 mL, 0.15 mmol), and C6H6 (0.5 mL) were added to a flask open to the air and capped with a CaSO4 drying tube. The reaction mixture was heated to 60° C. for 16 hours. The solvent was removed in Vacuo and the contents were added to a mixture of 1 M NaOH (20mL) and THF (10mL). This mixture was stirred for 3 hours at room temperature and then poured into ethyl ether and washed with 1 M NaOH (5×50mL). The ether extracts were dried over MgSO4, filtered and the solvent was removed in vacuo to produce 0.30 g of N,N-dimethyl benzylamine as a yellowish oil (74% yield).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(O[SiH](OCC)OCC)C>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].C1C=CC=CC=1>[CH3:1][N:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:11] |f:2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.49 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C1=CC=CC=C1)=O)C
|
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
|
Name
|
|
|
Quantity
|
0.04 mL
|
|
Type
|
catalyst
|
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This mixture was stirred for 3 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
capped with a CaSO4 drying tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in Vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the contents were added to a mixture of 1 M NaOH (20mL) and THF (10mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1 M NaOH (5×50mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether extracts were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.3 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

